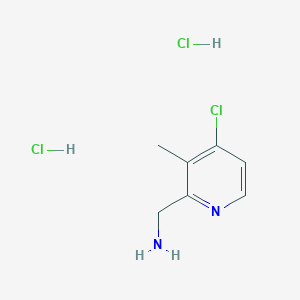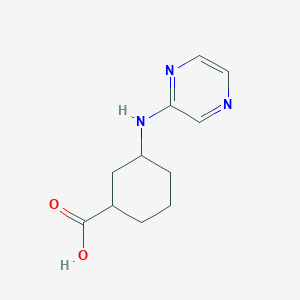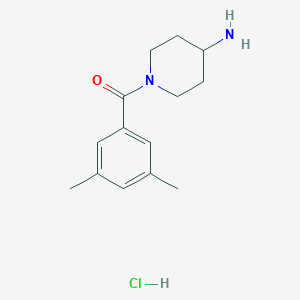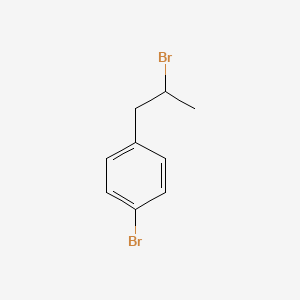
1-Bromo-4-(2-bromopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 1-position and a 2-bromopropyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromopropyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-bromopropyl group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the bromination and alkylation reactions. These catalysts help in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(2-bromopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce alcohols or ketones.
- Reduction reactions can result in the formation of hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-bromopropyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-bromopropyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and chemical research .
Vergleich Mit ähnlichen Verbindungen
Bromobenzene (C6H5Br): A simpler derivative with only one bromine atom on the benzene ring.
1-Bromo-2-(2-bromopropyl)benzene: A positional isomer with the 2-bromopropyl group at a different position on the benzene ring.
1-Bromo-4-(2-chloropropyl)benzene: A similar compound where the bromine atom in the 2-bromopropyl group is replaced with chlorine
Uniqueness: 1-Bromo-4-(2-bromopropyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H10Br2 |
|---|---|
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
1-bromo-4-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
DXCLNLVAALGFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


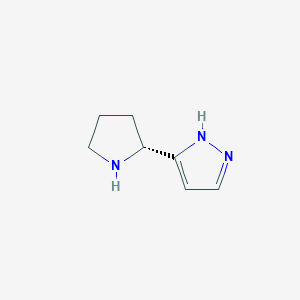

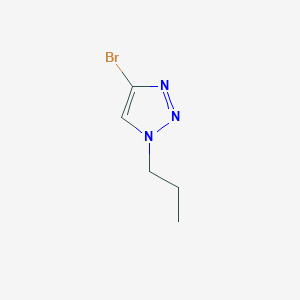

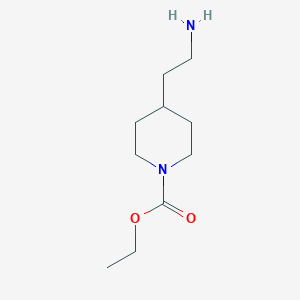

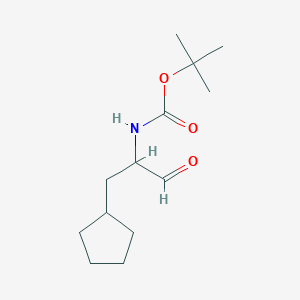
![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
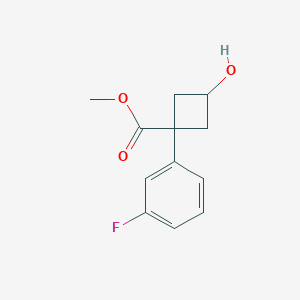
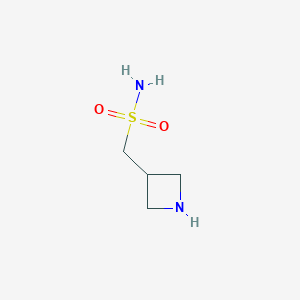
![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)
